N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a xanthene-derived carboxamide featuring a cyclopropyl group and a 2-(thiophen-2-yl)ethyl substituent on the amide nitrogen. The xanthene core (tricyclic aromatic system with an oxygen heteroatom) provides structural rigidity and planar geometry, while the substituents modulate electronic, steric, and pharmacokinetic properties.
Calculated Molecular Formula: C23H22NO2S Molecular Weight: ~376.07 g/mol Key Features:
- Xanthene core: Contributes to lipophilicity and planar stacking interactions.
- Thiophen-2-yl ethyl group: Enhances binding to sulfur-interacting receptors or enzymes.
- Cyclopropyl group: Reduces metabolic degradation compared to linear alkyl chains.
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2S/c25-23(24(16-11-12-16)14-13-17-6-5-15-27-17)22-18-7-1-3-9-20(18)26-21-10-4-2-8-19(21)22/h1-10,15-16,22H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIIMMXUSSCQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of the thiophene ring and the cyclopropyl group. Common reagents used in these reactions include cyclopropylamine, thiophene-2-carboxylic acid, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the xanthene core or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the xanthene core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound with a xanthene core, a thiophene ring, and a cyclopropyl group. It is similar to N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide, which has garnered attention in scientific research because of its unique structure and potential applications.
Chemical Information
Scientific Research Applications
Though specific applications for this compound are not detailed in the provided search results, information on related compounds suggests potential uses.
Related Compound Applications:
- Building Block: N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide can be employed as a building block in synthesizing complex molecules in chemistry.
- Biological Studies: It can be used to study interactions between small molecules and biological targets in biology. It also shows potential as a probe for biological assays.
- Medicinal Chemistry: This compound has shown promise in medicinal chemistry, with potential applications in drug discovery and development because of its ability to interact with various biological targets.
- Industrial Applications: It may be used in the production of dyes, pigments, and other chemical products. It can also be leveraged to develop new materials and technologies.
Potential Reactivity
- N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide can undergo oxidation, reduction, and substitution reactions.
- Oxidation Common oxidizing agents include potassium permanganate and chromium trioxide . Oxidation reactions can lead to the formation of carboxylic acids or ketones.
- Reduction Reducing agents such as lithium aluminum hydride and sodium borohydride can be used. Reduction reactions can produce alcohols or amines.
- Substitution Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, resulting in the formation of different derivatives, depending on the nucleophile used.
Biological Activity
- N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide, a synthetic compound in the xanthene derivative family, has unique structural features, including a thiophene moiety and a cyclopropyl group. The biological activity of the compound may involve interactions with specific molecular targets, potentially modulating receptor or enzyme activities. The thiophene group enhances biological activity in various compounds, suggesting that this derivative may exhibit similar effects.
- Thiophene-containing compounds often demonstrate significant anticancer properties. For instance, related compounds featuring thiophene scaffolds have shown potent antiproliferative effects against various cancer cell lines.
Comparison of similar compounds
| Feature | N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide |
|---|---|
| Thiophene derivatives | Compounds containing thiophene rings are known for their biological activity and are used in various applications. |
| Xanthene derivatives | Xanthene-based compounds are often used in dyes and fluorescent probes. |
| Cyclopropyl derivatives | Cyclopropyl groups are common in medicinal chemistry because of their unique structural properties. |
| Uniqueness | N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide stands out because of its combination of thiophene, xanthene, and cyclopropyl groups, giving it enhanced biological activities. |
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiophene ring and xanthene core can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally related xanthene carboxamides and pharmacologically relevant analogs:
Pharmacological and Physicochemical Insights
Lipophilicity and Bioavailability
- The thiophene and cyclopropyl groups contribute to this property .
- In contrast, N-(2-cyanophenyl) () has reduced lipophilicity due to the polar cyano group, favoring solubility in polar solvents.
Receptor Binding and Selectivity
- The thiophen-2-yl ethyl group in the target compound mirrors structural motifs in Rotigotine (), a dopamine agonist. However, the xanthene core may shift selectivity toward non-dopaminergic targets (e.g., serotonin receptors or ion channels) due to steric and electronic differences .
Metabolic Stability
- Ester-containing analogs () are prone to hydrolysis, whereas carboxamides like the target compound exhibit greater stability .
Biological Activity
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for future research.
Structural Overview
The compound features a xanthene core , which is known for its stability and fluorescence properties, combined with a cyclopropyl group and a thiophene moiety . These structural elements contribute to its unique electronic properties and potential interactions with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | CHN OS |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 1396707-25-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the preparation of the xanthene core followed by the introduction of the thiophene ring and cyclopropyl group. Common reagents used in these reactions include cyclopropylamine and thiophene-2-carboxylic acid, often facilitated by various catalysts under controlled conditions.
Biological Activity
Research indicates that this compound exhibits several potential biological activities:
- Neuronal Modulation : Preliminary studies suggest that this compound may influence neuronal excitability, potentially acting as a modulator of ion channels, similar to other compounds in its class .
- Anticancer Properties : There is ongoing investigation into its efficacy as an anticancer agent. Initial screenings have shown that derivatives with similar structures can inhibit cancer cell growth without affecting non-tumorigenic cells, indicating a selective action .
- Acetylcholinesterase Inhibition : Compounds with similar xanthene cores have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. While specific data on this compound's AChE inhibitory activity is limited, its structural analogs demonstrate promising results in this area .
Case Study 1: Neuronal Excitability
A study involving the evaluation of various xanthene derivatives indicated that certain modifications could significantly reduce neuronal hyperexcitability in rat hippocampal slices. The mechanism appears to involve modulation of potassium channels, which are crucial for neuronal firing rates .
Case Study 2: Anticancer Activity
In vitro studies on structurally related compounds have shown significant growth inhibition in murine leukemia cell lines. The compounds were evaluated for cytotoxic effects, revealing that certain derivatives could effectively target cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and analytical methods for synthesizing N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide?
- Synthetic Steps :
- Xanthene Core Formation : Condensation of resorcinol derivatives under acidic conditions to construct the tricyclic xanthene system .
- Thiophene-Ethyl Intermediate : Alkylation of thiophene-2-carbaldehyde with ethylating agents (e.g., 2-bromoethylthiophene), followed by reduction to generate the 2-(thiophen-2-yl)ethylamine moiety .
- Amidation and Cyclopropane Coupling : React the xanthene-9-carboxylic acid derivative with cyclopropylamine via carbodiimide-mediated coupling (e.g., DCC/DMAP), followed by N-alkylation to introduce the thiophen-2-yl ethyl group .
- Analytical Validation :
- HPLC : Monitor reaction progress and assess purity (>95% by reverse-phase C18 column) .
- NMR Spectroscopy : Confirm structural integrity (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 0.5–1.2 ppm for cyclopropyl CH2 groups) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (xanthene core: δ 6.8–7.5 ppm), thiophene protons (δ 7.1–7.3 ppm), and cyclopropyl protons (δ 0.5–1.2 ppm). Discrepancies between predicted and observed shifts may indicate conformational isomerism .
- IR Spectroscopy : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and absence of unreacted carboxylic acid (O-H stretch absent at ~2500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C23H22N2O2S: 391.14) .
Advanced Research Questions
Q. How do reaction conditions influence cyclopropane ring stability during synthesis?
- Temperature Control : Cyclopropane rings are sensitive to thermal stress. Maintain temperatures <80°C during alkylation to prevent ring-opening side reactions .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and minimize nucleophilic attack on the cyclopropane .
- Catalyst Optimization : Lewis acids (e.g., ZnCl2) may enhance coupling efficiency but risk side reactions with the thiophene sulfur .
Q. How can contradictions in biological activity data be resolved for this compound?
- Assay Variability : Discrepancies in IC50 values (e.g., for kinase inhibition) may arise from differences in cell lines or assay conditions. Standardize protocols using positive controls (e.g., staurosporine for kinase assays) .
- Metabolic Stability : Use hepatic microsome assays to evaluate cytochrome P450 interactions, which may explain inconsistent in vivo vs. in vitro results .
- Fluorescence Interference : The xanthene core may auto-fluoresce in cellular imaging assays. Employ quenching agents or orthogonal detection methods (e.g., LC-MS/MS) .
Q. What strategies optimize regioselectivity during electrophilic substitution on the xanthene core?
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position of xanthene to direct electrophiles to the 6-position .
- Computational Modeling : DFT calculations predict favorable sites for substitution based on frontier molecular orbitals (e.g., HOMO localization on the thiophene ring) .
- Protection/Deprotection : Temporarily protect the carboxamide group with Boc to prevent undesired side reactions during halogenation .
Methodological Considerations
- Contradiction Analysis : If NMR reveals unexpected splitting (e.g., cyclopropyl CH2 as a triplet), consider steric hindrance altering ring puckering .
- Scale-Up Challenges : Pilot studies show reduced yields (>20% loss) at >10 g scale due to poor solubility. Optimize with co-solvents (e.g., THF:EtOH 1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
